1-benzhydrylazetidine-2-carboxylic Acid

Lipophilicity Drug-likeness Partition coefficient

Solution-phase peptide synthesis using unprotected azetidine-2-carboxylic acid (Aze) leads to inefficient deprotection. This N-benzhydryl-protected derivative provides orthogonal stability-the N-benzhydryl group withstands hydrogenolysis conditions that cleave O-benzyl esters-enabling sequential deprotection in multi-step polypeptide assembly. Its enhanced lipophilicity (XLogP3-AA: 0.9 vs. -0.04 for proline) improves organic solubility and chromatographic purification. Serves as the direct synthetic precursor to L-Aze for studying proline-substituted collagen models and constrained peptidomimetics with altered cis/trans amide bond ratios.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
CAS No. 65219-11-6
Cat. No. B022329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzhydrylazetidine-2-carboxylic Acid
CAS65219-11-6
SynonymsN-Benzhydryl-azetidine-2-carboxylic Acid;  1-(Diphenylmethyl)-2-azetidinecarboxylic Acid; 
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESC1CN(C1C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H17NO2/c19-17(20)15-11-12-18(15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20)
InChIKeyUKLYVGBEYKTNBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzhydrylazetidine-2-carboxylic Acid: Protected Azetidine Building Block


1-Benzhydrylazetidine-2-carboxylic acid (CAS 65219-11-6), also known as 1-(diphenylmethyl)-2-azetidinecarboxylic acid, is a non-proteinogenic amino acid derivative bearing an N-benzhydryl protecting group on the four-membered azetidine ring [1]. Categorized as an amino acid derivative and enzyme inhibitor, it serves primarily as an advanced intermediate in the synthesis of high molecular weight polypeptides and as a protected precursor to L-azetidine-2-carboxylic acid (Aze), the lower homologue of proline [2].

Generic Substitution Limitations of 1-Benzhydrylazetidine-2-carboxylic Acid


Simply substituting the unprotected parent compound azetidine-2-carboxylic acid (Aze) or L-proline for the N-benzhydryl derivative is chemically and functionally invalid. The benzhydryl group functions as a specific N-protecting group that enables selective orthogonal deprotection in peptide synthesis, as demonstrated by the faster cleavage rate of the O-benzyl ester compared to the N-benzhydryl moiety under hydrogenolysis conditions [1]. Moreover, the benzhydryl substitution profoundly alters the physicochemical profile—notably lipophilicity—relative to both Aze and proline, directly impacting solubility, membrane partitioning, and synthetic handling, which precludes any assumption of interchangeability [2].

Quantitative Evidence: 1-Benzhydrylazetidine-2-carboxylic Acid vs. Structural Analogs


Lipophilicity Shift vs. Parent Aze and Proline

The benzhydryl substitution in 1-benzhydrylazetidine-2-carboxylic acid dramatically increases lipophilicity compared to its unprotected parent core and the natural analogue L-proline. The computed XLogP3-AA value of 0.9 for the target compound [1] represents an increase of approximately +1.4 units over L-proline (XLogP: -0.04 [2]) and approximately +1.4 to over +3.8 units relative to L-azetidine-2-carboxylic acid, which has reported logP values ranging from -0.54 (XLogP) to -2.9 [3]. This difference influences organic-phase solubility and membrane permeation potential during synthesis or biological assays.

Lipophilicity Drug-likeness Partition coefficient

Conformational Constraint: Azetidine vs. Proline Amide Pyramidalization

The four-membered azetidine ring imposes a different conformational constraint than the five-membered proline ring. Crystal structure analysis of N-acetylated ring-size analogs reveals that the azetidine amide nitrogen exhibits greater pyramidalization (Δ(N) = 0.074 Å) compared to proline (Δ(N) = 0.024 Å), reflecting increased ring strain [1]. The 1-benzhydrylazetidine-2-carboxylic acid scaffold retains this inherent azetidine geometry, which can translate into altered peptide backbone conformations when the compound is used as a building block.

Conformational analysis Ring strain Peptide bond geometry

Orthogonal Protecting Group Strategy: O-Benzyl vs. N-Benzhydryl Selectivity

In the synthesis of L-azetidine-2-carboxylic acid, the N-benzhydryl-2-carbobenzyloxy azetidine intermediate demonstrated a critical selectivity: under partial hydrogenation conditions, the O-benzyl ester cleavage proceeded faster than N-benzhydryl group removal [1]. This allowed isolation of the N-benzhydryl-2-carboxylic acid intermediate (i.e., the target compound), confirming its utility as a stable, isolable protected amino acid that can be selectively deprotected in a subsequent step.

Protecting group orthogonality Peptide synthesis Hydrogenolysis selectivity

Physical Form and Handling Properties vs. Unprotected Aze

1-Benzhydrylazetidine-2-carboxylic acid is isolated as a white solid with a molecular weight of 267.32 g/mol [1], soluble in dimethyl sulfoxide and methanol . In contrast, the parent L-azetidine-2-carboxylic acid (MW: 101.10 g/mol) exhibits significantly higher water solubility (50 g/L) and lower organic solubility [2]. The benzhydryl group substantially shifts the solubility profile toward organic solvents, which is advantageous for solution-phase peptide synthesis in aprotic media.

Physical properties Solubility Storage stability

Intermediate Role in High Molecular Weight Polypeptide Synthesis

Multiple authoritative sources consistently identify 1-benzhydrylazetidine-2-carboxylic acid as an intermediate in the synthesis of high molecular weight polypeptides [1]. The parent compound L-azetidine-2-carboxylic acid is a well-established specific antagonist of proline incorporation and is used to produce abnormally high molecular weight collagen and polypeptides [2]. The benzhydryl-protected form serves as the direct synthetic precursor, providing researchers with a stable, readily handled intermediate that can be deprotected to the active Aze monomer on demand.

Polypeptide intermediate Abnormal collagen Proline antagonist

Key Application Scenarios for 1-Benzhydrylazetidine-2-carboxylic Acid


Solution-Phase Synthesis with Orthogonal N-Protection

When constructing peptides containing L-azetidine-2-carboxylic acid residues via solution-phase methods, the N-benzhydryl-protected form enables selective deprotection strategies. As demonstrated by Tsai et al., the N-benzhydryl group withstands hydrogenolysis conditions that cleave O-benzyl esters, allowing sequential deprotection [1]. This orthogonal stability makes it the preferred building block for multi-step peptide assembly where the carboxylic acid must be deprotected while retaining N-protection.

Synthesis of Abnormal High Molecular Weight Collagen

L-Azetidine-2-carboxylic acid is a well-characterized proline antagonist that, when incorporated into proteins, produces abnormally high molecular weight collagen [1]. The benzhydryl-protected form serves as the direct synthetic precursor, offering a stable, organic-soluble intermediate that can be converted to the active Aze monomer under controlled hydrogenolysis conditions [2]. This is particularly valuable for laboratories preparing proline-substituted collagen models or studying proline's role in protein folding.

Peptidomimetic Design with Altered Backbone Conformation

The four-membered azetidine ring enforces a distinct backbone geometry compared to the five-membered proline ring, with greater amide nitrogen pyramidalization (Δ(N) = 0.074 Å vs. 0.024 Å for proline) [1]. 1-Benzhydrylazetidine-2-carboxylic acid provides access to this constrained scaffold in a protected form suitable for Fmoc-based SPPS or solution coupling, making it a strategic choice when designing peptidomimetics where altered cis/trans amide bond ratios or modified helical propensity are desired.

Physicochemical Property Modulation in Lead Optimization

The benzhydryl substitution increases the computed logP by over +1.4 units compared to native proline (XLogP3-AA: 0.9 vs. -0.04) [1][2]. For medicinal chemistry campaigns where modulating lipophilicity while introducing conformational constraint is a design goal, this compound offers a well-characterized reference point for SAR exploration, with quantified lipophilicity that can guide selection of analogs with optimal drug-like properties.

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